3-Cyclopropylisoxazole
Overview
Description
The compound 3-Cyclopropylisoxazole is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom at non-adjacent positions. Isoxazole derivatives are of significant interest due to their diverse biological activities and their utility in various chemical syntheses.
Synthesis Analysis
Several methods have been developed for the synthesis of isoxazole derivatives. A palladium-catalyzed cascade cyclization-alkenylation process has been employed to create trisubstituted isoxazoles, which could potentially be adapted for the synthesis of 3-Cyclopropylisoxazole . Another approach involves a metal-free tandem Csp3-H bond functionalization and 1,3-dipolar cycloaddition, which could be a viable route for synthesizing 3-Cyclopropylisoxazole with antifungal properties . Additionally, a novel route to 5-substituted 3-isoxazolols has been reported, which may be relevant for the synthesis of 3-Cyclopropylisoxazole derivatives .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be complex and diverse. For instance, the synthesis of benzisoxazoles through [3 + 2] cycloaddition has been reported, which could provide insights into the structural aspects of 3-Cyclopropylisoxazole . Moreover, the crystal structure analysis of a related compound, 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole, has been performed using X-ray diffraction, which could serve as a model for understanding the structural characteristics of 3-Cyclopropylisoxazole .
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions. For example, cyclopropyl oximes can be converted into fully substituted isoxazoles under specific conditions, which might be applicable to 3-Cyclopropylisoxazole . A highly regioselective tandem 1,3-dipolar cycloaddition has been used to synthesize polyfunctionalized isoxazole derivatives , and sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions have been developed for the synthesis of trisubstituted isoxazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be determined through various spectroscopic and computational methods. For instance, the synthesized 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole was characterized by FT-IR, NMR, UV-Vis, and LC-MS/MS techniques . Quantum chemical calculations, such as DFT, can provide insights into the molecular geometry, vibrational frequencies, and electronic properties of isoxazole derivatives, which are essential for understanding the properties of 3-Cyclopropylisoxazole.
Safety And Hazards
Future Directions
The future directions in the field of isoxazole research involve the development of new synthetic strategies, particularly metal-free synthetic routes . These new methods aim to overcome the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating the catalyst from the reaction mixtures .
properties
IUPAC Name |
3-cyclopropyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-2-5(1)6-3-4-8-7-6/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICQIUSBYUOAED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropylisoxazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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